molecular formula C8H12O2 B13984249 6-Methylhepta-4,5-dienoic acid CAS No. 130469-73-7

6-Methylhepta-4,5-dienoic acid

Cat. No.: B13984249
CAS No.: 130469-73-7
M. Wt: 140.18 g/mol
InChI Key: DLRKSOWCYPYSNX-UHFFFAOYSA-N
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Description

6-Methylhepta-4,5-dienoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a heptadienoic acid structure with a methyl group attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylhepta-4,5-dienoic acid can be achieved through several methods. One common approach involves the ozonolysis of (E)-β-ocimene, which leads to the formation of this compound as one of the products . This reaction typically requires controlled conditions, including the presence of ozone and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methylhepta-4,5-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 6-Methylhepta-4,5-dienoic acid involves its interaction with various molecular targets. The presence of conjugated double bonds allows it to participate in electron transfer reactions, which can influence biological pathways. Its derivatives may act on specific enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylhepta-4,5-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group

Properties

CAS No.

130469-73-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h3H,4,6H2,1-2H3,(H,9,10)

InChI Key

DLRKSOWCYPYSNX-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCCC(=O)O)C

Origin of Product

United States

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